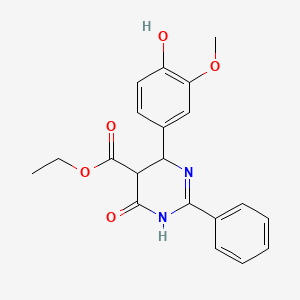

Ethyl 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

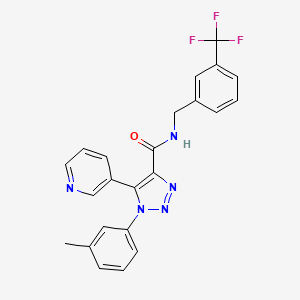

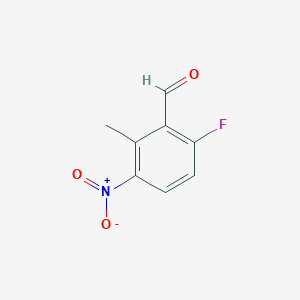

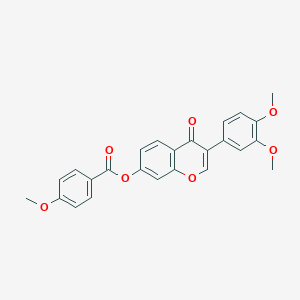

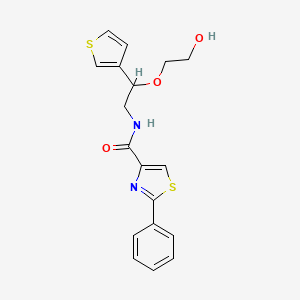

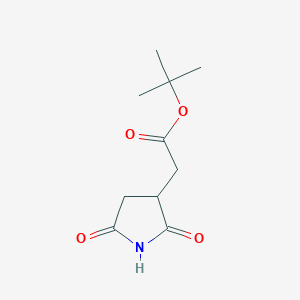

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Phenyl rings are generally quite stable but can undergo reactions at the positions ortho, meta, and para to the substituents. Pyrimidine rings can also participate in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of polar hydroxy groups could increase its solubility in polar solvents, while the aromatic rings could increase its solubility in nonpolar solvents .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

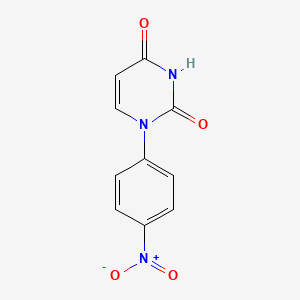

A study by Sherif et al. (1993) outlines a convenient synthesis pathway for thiazolopyrimidines and thiazolodipyrimidines, showcasing the versatility of pyrimidine derivatives in heterocyclic compound synthesis Sherif, Youssef, Mobarak, & Abdel-fattah, 1993.

Kim and Santilli (1969) reported on the synthesis of pyrrolo[2,3-d]pyrimidines, further emphasizing the broad applicability of pyrimidine frameworks in creating diverse molecular architectures Kim & Santilli, 1969.

The research by Chikhale et al. (2009) focused on synthesizing and evaluating the pharmacological properties of tetrahydropyrimidine-5-carboxylates, indicating the ongoing interest in these compounds for potential therapeutic applications Chikhale, Bhole, Khedekar, & Bhusari, 2009.

Ahankar et al. (2021) developed an efficient method for synthesizing a highly substituted pyrrolidinone derivative, showcasing the chemical versatility of pyrimidine derivatives in synthetic organic chemistry Ahankar, Ramazani, Saeidian, Ślepokura, & Lis, 2021.

Heterocyclic Chemistry and Catalysis

Cahyana et al. (2022) explored the catalytic ability of L-proline nitrate in ionic liquids for the synthesis of pyrimidine derivatives, highlighting the exploration of green chemistry principles in the synthesis of heterocyclic compounds Cahyana, Liandi, & Anwar, 2022.

The study by Youssef et al. (2011) on thiazolopyrimidines demonstrated the biocidal properties of synthesized compounds, suggesting their potential utility in developing new antimicrobial agents Youssef, Abbady, Ahmed, & Omar, 2011.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-3-27-20(25)16-17(13-9-10-14(23)15(11-13)26-2)21-18(22-19(16)24)12-7-5-4-6-8-12/h4-11,16-17,23H,3H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRRTYBCUKFJNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC(=C(C=C3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2557370.png)

![Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2557375.png)

![N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2557381.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2557388.png)

![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2557391.png)